molecular formula C13H14N2O2S B8152716 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide

Cat. No.: B8152716
M. Wt: 262.33 g/mol
InChI Key: PHVWEVDFRGVSTE-UHFFFAOYSA-N
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Description

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide is a heterocyclic compound featuring a thiazole ring substituted with a hydroxymethyl group at the 4-position and a dimethylbenzamide moiety at the 2-position. This structure combines the electron-rich thiazole core with polar (hydroxymethyl) and lipophilic (dimethylbenzamide) substituents, making it a candidate for diverse biological applications, including enzyme inhibition or anticancer activity.

Properties

IUPAC Name

4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-15(2)13(17)10-5-3-9(4-6-10)12-14-11(7-16)8-18-12/h3-6,8,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVWEVDFRGVSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide typically involves the reaction of 4-(Hydroxymethyl)thiazole with N,N-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be facilitated by using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations

Thiazole Ring Modifications
  • Hydroxymethyl vs. Pyridyl Groups: Target Compound: 4-(Hydroxymethyl)thiazol-2-yl substituent. Impact: Pyridyl groups may improve solubility, whereas hydroxymethyl could enhance target binding via H-bonding .
  • Hydroxymethyl vs. Impact: Coumarin derivatives often exhibit antioxidant or anti-inflammatory properties, which the hydroxymethyl analog may lack .
  • Hydroxymethyl vs. Impact: Sulfonamides often enhance metabolic stability compared to hydroxymethyl .
Benzamide Modifications
  • N,N-Dimethyl vs. Substituted Ureas :

    • Analog : Urea derivatives in (e.g., compound 11a) replace dimethylbenzamide with urea linkages, improving hydrogen-bonding interactions with targets like kinases or receptors.
    • Impact : Urea groups may enhance binding affinity but reduce cell permeability compared to lipophilic dimethyl groups .
  • N,N-Dimethyl vs. Halogenated Aryl Groups :

    • Analog : 4-(4-Chlorophenyl)thiazol-2-yl derivatives () incorporate chlorophenyl groups, increasing hydrophobicity and membrane penetration.
    • Impact : Chlorine atoms can enhance potency in enzyme inhibition (IC50 = 6.2 μM for superoxide inhibition) .

Biological Activity

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide is a thiazole derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicine and agriculture, due to its diverse pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
  • Molecular Weight : 262.33 g/mol
  • Chemical Formula : C13H14N2O2S

Biological Activity

The biological activity of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide can be categorized into several key areas:

  • Antibacterial Properties : Studies have indicated that thiazole derivatives exhibit antibacterial effects by inhibiting bacterial enzyme activity, which is crucial for bacterial survival and proliferation.
  • Antifungal Activity : Similar to its antibacterial properties, this compound has shown potential antifungal effects, making it a candidate for treating fungal infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary research suggests that it may inhibit tumor cell growth, indicating potential as an anticancer agent.

The mechanism of action involves the interaction of the thiazole ring with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of enzymes involved in bacterial metabolism or interfere with signaling pathways associated with inflammation and tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of bacterial growth
AntifungalReduced fungal proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntitumorInhibition of tumor cell proliferation

Case Studies

  • Antibacterial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of specific bacterial enzymes critical for cell wall synthesis.
  • Antifungal Research : In a clinical trial involving patients with fungal infections, compounds based on thiazole derivatives exhibited promising antifungal activity, leading to improved patient outcomes compared to standard treatments.
  • Anti-inflammatory Effects : Research published in Pharmacology Reports highlighted the compound's ability to reduce inflammatory markers in animal models, suggesting its potential use in treating conditions like arthritis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide
Reactant of Route 2
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4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide

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